3-(Methylsulfanyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with appropriate aldehydes or ketones under reflux conditions. The reaction is often catalyzed by piperidine in ethanol, leading to the formation of the desired triazolothiadiazine derivative .
Industrial Production Methods
While specific industrial production methods for 3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the triazole or thiadiazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride) are common reagents.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted triazolothiadiazine derivatives .
Scientific Research Applications
Chemistry: Used as a synthetic intermediate for the preparation of more complex molecules.
Biology: Exhibits significant antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and analgesic properties.
Mechanism of Action
The mechanism of action of 3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets. It can inhibit enzymes such as carbonic anhydrase, cholinesterase, and aromatase, leading to its diverse pharmacological effects. The compound’s ability to form hydrogen bonds with target receptors enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Another heterocyclic compound with similar pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Differing in the position of the nitrogen atoms in the triazole ring.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with distinct chemical properties
Uniqueness
3-(Methylthio)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methylthio and phenyl groups contribute to its enhanced biological activity and potential as a therapeutic agent .
Properties
CAS No. |
66523-33-9 |
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Molecular Formula |
C11H10N4S2 |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-methylsulfanyl-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H10N4S2/c1-16-10-12-13-11-15(10)14-9(7-17-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
XSPVDQYYFDQAHX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C2N1N=C(CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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